molecular formula C41H34FeOP2 B12322070 CID 146159936

CID 146159936

Katalognummer: B12322070
Molekulargewicht: 660.5 g/mol
InChI-Schlüssel: BSMACEBCBJGBLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 146159936” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 146159936” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired end product.

    Reaction Conditions: The reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to optimize the yield and purity of the compound.

    Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities and obtain a pure product.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet the demand for the compound. This involves:

    Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants and products.

    Automation: The process is often automated to ensure consistency and efficiency in production.

    Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications and standards.

Analyse Chemischer Reaktionen

Types of Reactions

The compound “CID 146159936” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in an increase in the oxidation state of the compound.

    Reduction: In contrast to oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to a decrease in the oxidation state.

    Substitution: This reaction involves the replacement of one functional group in the compound with another, which can significantly alter its properties.

Common Reagents and Conditions

The reactions involving “this compound” typically require specific reagents and conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.

    Catalysts: Catalysts like palladium on carbon, platinum, and nickel are used to facilitate certain reactions.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used

Wissenschaftliche Forschungsanwendungen

The compound “CID 146159936” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development and its effects on various disease pathways.

    Industry: In industrial applications, “this compound” is used in the production of specialty chemicals, materials, and other products.

Wirkmechanismus

The mechanism of action of “CID 146159936” involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various effects, such as:

    Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity and influencing cellular processes.

    Pathways Involved: The compound can affect various signaling pathways, leading to changes in gene expression, protein synthesis, and other cellular functions.

Eigenschaften

Molekularformel

C41H34FeOP2

Molekulargewicht

660.5 g/mol

InChI

InChI=1S/C36H29OP2.C5H5.Fe/c37-36(33-25-15-27-35(33)39(30-20-9-3-10-21-30)31-22-11-4-12-23-31)32-24-13-14-26-34(32)38(28-16-5-1-6-17-28)29-18-7-2-8-19-29;1-2-4-5-3-1;/h1-27,36-37H;1-5H;

InChI-Schlüssel

BSMACEBCBJGBLQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C([C]4[CH][CH][CH][C]4P(C5=CC=CC=C5)C6=CC=CC=C6)O.[CH]1[CH][CH][CH][CH]1.[Fe]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.